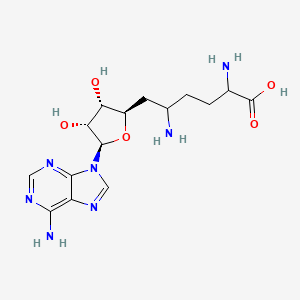
2,5-Diamino-6-((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinefungin is a natural nucleoside analogue of S-adenosylmethionine, isolated from Streptomyces species. It is known for its antifungal, antiviral, and antiparasitic properties. The compound belongs to the purine nucleosides and analogues, comprising a purine base attached to a sugar .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sinefungin can be synthesized through various methods. One common approach involves the use of Streptomyces species, which naturally produce sinefungin. The biosynthesis involves complex enzymatic machineries encoded within gene clusters in the genome of these microorganisms .
Industrial Production Methods
Industrial production of sinefungin typically involves fermentation processes using Streptomyces species. The fermentation conditions are optimized to maximize the yield of sinefungin. This method is cost-effective and allows for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sinefungin undergoes several types of chemical reactions, including:
Oxidation: Sinefungin can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Sinefungin can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving sinefungin include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of sinefungin depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of sinefungin, while substitution reactions can produce various substituted analogues .
Scientific Research Applications
Mechanism of Action
Sinefungin exerts its effects by inhibiting S-adenosylmethionine-dependent methyltransferases. It competes with S-adenosylmethionine for occupancy of the methyl donor site on the enzyme, thereby inhibiting the methylation of nucleic acids and proteins . This inhibition affects various biological processes, including gene expression and pathogen virulence .
Comparison with Similar Compounds
Sinefungin is similar to other nucleoside analogues such as S-adenosylhomocysteine and S-adenosylmethionine. it is unique in its ability to inhibit a broad range of methyltransferases. Other similar compounds include:
N-Propyl sinefungin: A derivative of sinefungin with specific inhibitory properties.
N-Benzyl sinefungin: Another derivative with distinct inhibitory effects.
Sinefungin’s broad-spectrum activity and ability to inhibit multiple methyltransferases make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C15H23N7O5 |
|---|---|
Molecular Weight |
381.39 g/mol |
IUPAC Name |
2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid |
InChI |
InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6?,7?,8-,10-,11-,14-/m1/s1 |
InChI Key |
LMXOHSDXUQEUSF-LWCRYBRRSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC(CCC(C(=O)O)N)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















